molecular formula C11H4ClF4NO4 B12456000 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone

Cat. No.: B12456000
M. Wt: 325.60 g/mol
InChI Key: BFEDYRUJTRBHIM-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic organic compound with the molecular formula C11H4ClF4NO4. It belongs to the class of chromones, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable chromone derivative followed by chlorination and introduction of the tetrafluoroethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various substituted chromone derivatives .

Scientific Research Applications

3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and tetrafluoroethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromone
  • 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
  • 3-Chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromanone

Uniqueness

The presence of the tetrafluoroethyl group in this compound distinguishes it from other similar compounds. This group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H4ClF4NO4

Molecular Weight

325.60 g/mol

IUPAC Name

3-chloro-6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one

InChI

InChI=1S/C11H4ClF4NO4/c12-7-8(18)5-3-4(17(19)20)1-2-6(5)21-9(7)11(15,16)10(13)14/h1-3,10H

InChI Key

BFEDYRUJTRBHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(C(F)F)(F)F)Cl

Origin of Product

United States

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